

Comparative Analysis of Analytical Data for [3,3'-Bipyridine]-5-carboxylic Acid

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Compound of Interest

Compound Name: *[3,3'-Bipyridine]-5-carboxylic acid*

Cat. No.: *B154828*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the expected analytical data for **[3,3'-Bipyridine]-5-carboxylic acid** against experimentally obtained data for structurally related compounds. Due to the limited availability of public domain spectral data for **[3,3'-Bipyridine]-5-carboxylic acid**, this guide utilizes data from its constituent pyridine ring, nicotinic acid (3-pyridinecarboxylic acid), and a positional isomer, 2,2'-bipyridine-5-carboxylic acid, to provide a robust cross-validation framework.

Data Summary Tables

The following tables summarize the expected and observed analytical data for **[3,3'-Bipyridine]-5-carboxylic acid** and its analogs.

Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Compound	1H NMR (ppm)	13C NMR (ppm)
[3,3'-Bipyridine]-5-carboxylic acid (Expected)	Aromatic protons: ~7.5-9.2 ppm; Carboxylic acid proton: >10 ppm	Aromatic carbons: ~120-155 ppm; Carbonyl carbon: ~165-175 ppm
Nicotinic Acid	Aromatic protons: 7.58 (dd), 8.32 (dt), 8.83 (dd), 9.13 (d) ppm; Carboxylic acid proton: ~13.5 ppm[1]	Not explicitly found
2,2'-Bipyridine-5-carboxylic acid	Aromatic protons: 7.0-9.0 ppm	Not explicitly found

Table 2: Infrared (IR) Spectroscopy Data

Compound	O-H Stretch (cm-1)	C=O Stretch (cm-1)	C-N/C=C Stretch (cm-1)
[3,3'-Bipyridine]-5-carboxylic acid (Expected)	~3000-2500 (broad)	~1700-1725	~1600-1400
Nicotinic Acid	~3160-3367 (O-H and C-H)[2]	~1698-1710[2][3]	~1617 (C=N)[2]
2,2'-Bipyridine-4,4'-dicarboxylic acid	Characteristic carboxylic acid bands observed.	Characteristic carboxylic acid bands observed.	Characteristic aromatic ring bands observed.

Table 3: Mass Spectrometry (MS) Data

Compound	Molecular Ion (m/z)	Key Fragmentation Peaks (m/z)
[3,3'-Bipyridine]-5-carboxylic acid (Expected)	200.06	183 ([M-OH]+), 155 ([M-COOH]+), 128
Nicotinic Acid (3-Pyridinecarboxylic acid)	123	106 ([M-OH]+), 78
3,4-Pyridinedicarboxylic acid	167	123, 105, 77[4]

Table 4: High-Performance Liquid Chromatography (HPLC) Data

Compound	Column	Mobile Phase	Detection
[3,3'-Bipyridine]-5-carboxylic acid (Typical Method)	C18 Reverse Phase	Acetonitrile/Water with acid modifier (e.g., formic or acetic acid)	UV at ~260 nm
Nicotinic Acid	IB-SIL CN	Acetonitrile:Methanol: Water:Acetic Acid (700:150:150:1)	UV at 263 nm[5]
Nicotinic Acid and Nicotinamide	Newcrom AH	Acetonitrile/Water (50/50) with 0.5% Phosphoric Acid	UV at 210 nm[6]

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods for similar compounds and can be adapted for **[3,3'-Bipyridine]-5-carboxylic acid**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d6 or CDCl3).
- Instrumentation: A 400 MHz or higher field NMR spectrometer.

- **^1H NMR Acquisition:**
 - Pulse Program: Standard single-pulse experiment.
 - Spectral Width: 0-16 ppm.
 - Number of Scans: 16-64, depending on sample concentration.
 - Relaxation Delay: 1-5 seconds.
- **^{13}C NMR Acquisition:**
 - Pulse Program: Proton-decoupled pulse program (e.g., zgpg30).
 - Spectral Width: 0-200 ppm.
 - Number of Scans: 1024 or more, as ^{13}C has a low natural abundance.
 - Relaxation Delay: 2-5 seconds.

Infrared (IR) Spectroscopy

- **Sample Preparation:**
 - KBr Pellet: Mix ~1 mg of the sample with ~100 mg of dry KBr powder. Grind the mixture to a fine powder and press into a transparent disk using a hydraulic press.
 - ATR: Place a small amount of the solid sample directly on the ATR crystal.
- **Instrumentation:** A Fourier-Transform Infrared (FTIR) spectrometer.
- **Data Acquisition:**
 - Spectral Range: 4000-400 cm^{-1} .
 - Resolution: 4 cm^{-1} .
 - Number of Scans: 16-32.

- A background spectrum of the empty sample compartment (or pure KBr pellet) should be collected and subtracted from the sample spectrum.

Mass Spectrometry (MS)

- Sample Preparation: Dissolve the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.
- Instrumentation: A mass spectrometer with an electrospray ionization (ESI) source is suitable for this type of molecule.
- Data Acquisition (Positive Ion Mode):
 - Ionization Mode: Electrospray Ionization (ESI+).
 - Mass Range: m/z 50-500.
 - Capillary Voltage: 3-4 kV.
 - Cone Voltage: 20-40 V (can be varied to induce fragmentation).
 - Source Temperature: 100-150 °C.
 - Desolvation Temperature: 250-350 °C.

High-Performance Liquid Chromatography (HPLC)

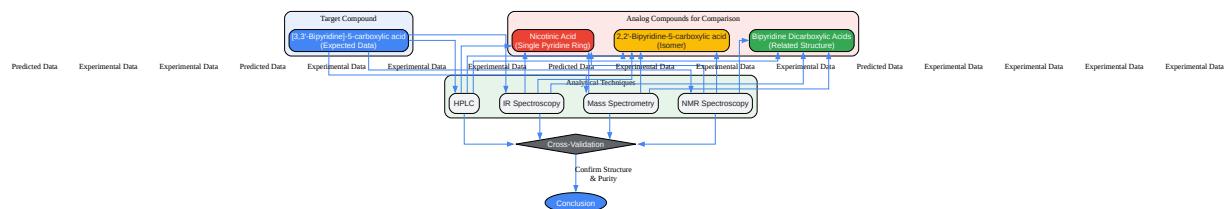
- Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent to a known concentration (e.g., 1 mg/mL). Filter the sample through a 0.45 µm syringe filter before injection.
- Instrumentation: A standard HPLC system with a UV detector.
- Chromatographic Conditions (starting point):
 - Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
 - Mobile Phase: A gradient elution can be optimized. For example, starting with 95% Water (with 0.1% formic acid) and 5% Acetonitrile, grading to 5% Water and 95% Acetonitrile

over 10-15 minutes.

- Flow Rate: 1.0 mL/min.
- Injection Volume: 10-20 μ L.
- Detection: UV absorbance at a wavelength determined by the UV-Vis spectrum of the compound (a starting point could be \sim 260 nm).

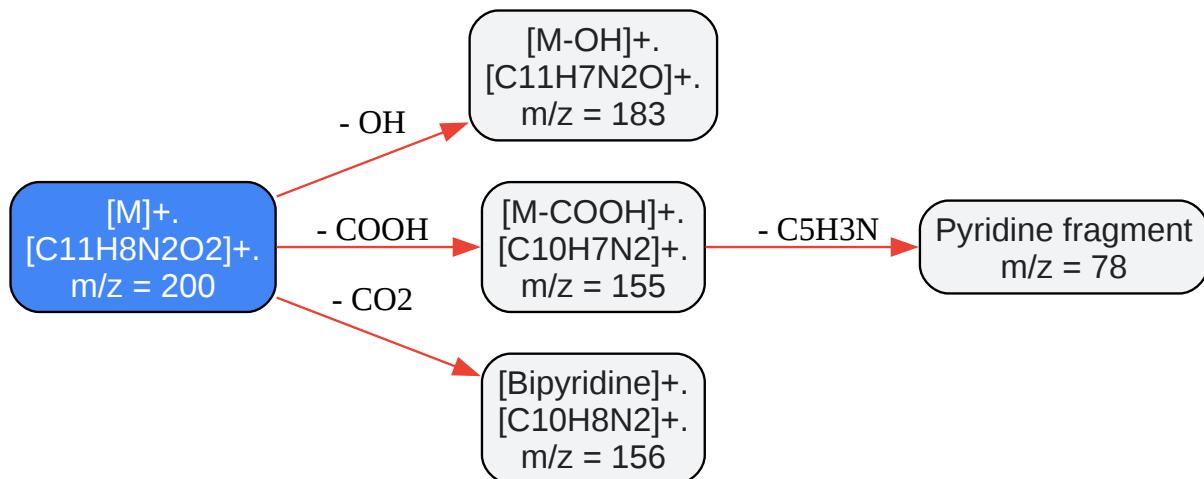
Visualizations

The following diagrams illustrate the logical workflow for the cross-validation of analytical data and the expected fragmentation pathway in mass spectrometry.



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Caption: Cross-validation workflow for analytical data.



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